

Technical Monograph: CAS 1261995-87-2

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Compound of Interest

Compound Name: 5-(3-Aminophenyl)nicotinic acid

CAS No.: 1261995-87-2

Cat. No.: B111547

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5-(3-Aminophenyl)nicotinic Acid: A Privileged Biaryl Scaffold for Drug Discovery

Part 1: Executive Summary & Strategic Value

CAS 1261995-87-2 represents a high-value "privileged structure" in modern drug design. Its core architecture—a 3,5-disubstituted pyridine ring linked to an aminophenyl moiety—provides a versatile geometry for targeting ATP-binding pockets in kinases and allosteric sites in metabolic enzymes (e.g., SIRT1, NAMPT).

For drug development professionals, this intermediate offers two distinct strategic advantages:

- **Vector Positioning:** The carboxylic acid (C3) and amine (C3') handles allow for orthogonal functionalization, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
- **Solubility & ADME:** The pyridine nitrogen improves aqueous solubility and metabolic stability compared to biphenyl analogs, a critical factor in optimizing oral bioavailability.

Part 2: Chemical & Physical Profile[1][2][3]

Identity & Properties

Parameter	Specification
Chemical Name	5-(3-Aminophenyl)nicotinic acid
CAS Number	1261995-87-2
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂
Molecular Weight	214.22 g/mol
Appearance	Off-white to pale yellow solid
pKa (Predicted)	3.4 (Carboxyl), 4.2 (Aniline), 5.2 (Pyridine N)
Solubility	Soluble in DMSO (>50 mM), DMF; Sparingly soluble in water (pH dependent)

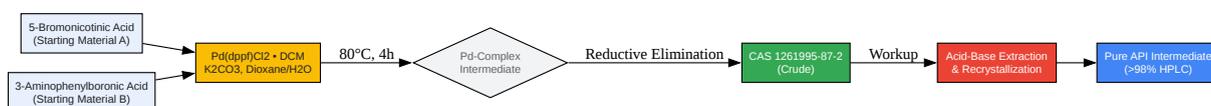
| Melting Point | >250°C (Decomposition) [\[\[1\]\[2\]](#)

Stability Note: The aniline moiety is susceptible to oxidation. Storage under inert atmosphere (Argon/Nitrogen) at -20°C is required to prevent N-oxide formation or polymerization.

Part 3: Synthesis & Manufacturing Workflow

The synthesis of CAS 1261995-87-2 typically employs a Suzuki-Miyaura Cross-Coupling strategy, favored for its scalability and functional group tolerance. The following protocol outlines the optimized route starting from 5-bromonicotinic acid and 3-aminophenylboronic acid.

Optimized Synthetic Route (Graphviz)



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Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for the synthesis of CAS 1261995-87-2.

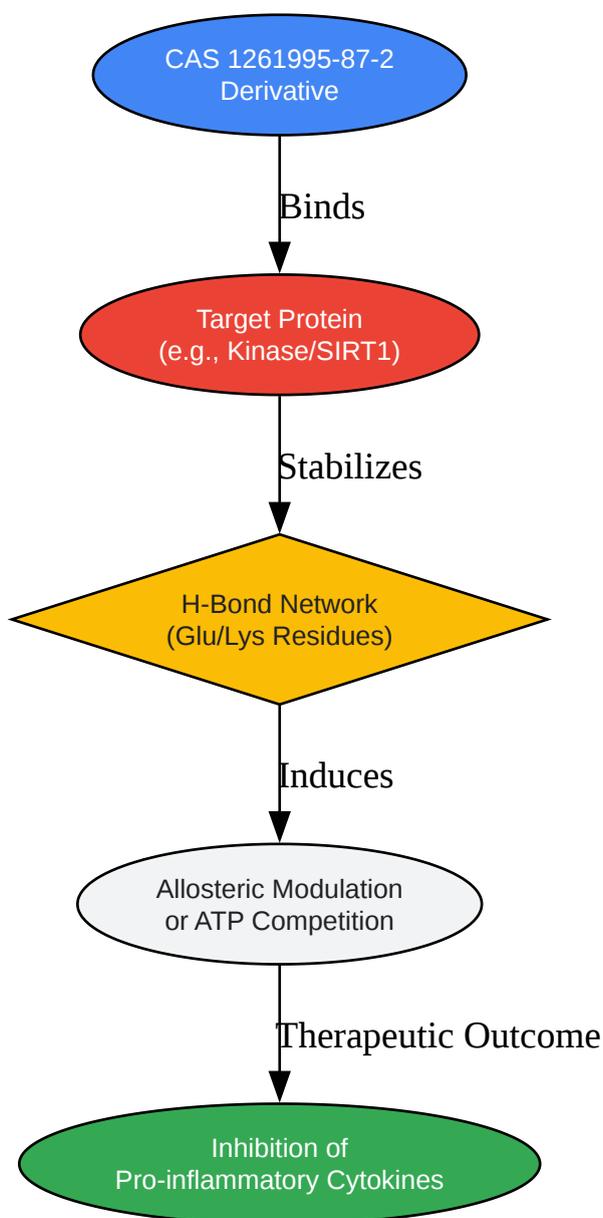
Step-by-Step Protocol

- **Reagent Loading:** Charge a reaction vessel with 5-bromonicotinic acid (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
- **Solvent System:** Add a degassed mixture of 1,4-dioxane and water (4:1 ratio). The biphasic system ensures solubility of the inorganic base.
- **Catalyst Addition:** Add Pd(dppf)Cl₂·DCM (0.05 eq) under a nitrogen stream.
- **Reaction:** Heat to 80°C for 4–6 hours. Monitor conversion via LC-MS (Target [M+H]⁺ = 215.2).
- **Workup:** Cool to room temperature. Filter through Celite to remove Palladium black. Adjust pH to ~4.0 with 1N HCl to precipitate the zwitterionic product.
- **Purification:** Recrystallize from Ethanol/Water to remove protodeboronated by-products.

Part 4: Mechanistic Applications in Drug Design

This scaffold is frequently utilized to construct inhibitors for the NF-κB pathway and Tyrosine Kinases. The 3-aminophenyl group often serves as a "hinge binder" mimic or a solvent-exposed tail anchor, while the nicotinic acid moiety engages in hydrogen bonding with conserved lysine or aspartate residues.

Target Interaction Pathway (Graphviz)



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Caption: Figure 2. Mechanistic pathway of CAS 1261995-87-2 derivatives in modulating enzymatic targets.

Part 5: Quality Control & Analytical Standards

To ensure the integrity of downstream synthesis, strict quality control of this intermediate is required.

HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (pyridine).
- Acceptance Criteria: Purity \geq 98.0%; Single largest impurity \leq 0.5%.

Critical Impurities to Monitor:

- Deboronated Arene: Aniline (from boronic acid degradation).
- Homocoupling Product: 3,3'-Diaminobiphenyl.
- Palladium Residue: Must be $<$ 20 ppm for pharmaceutical use.

Part 6: Safety & Handling (MSDS Highlights)

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Inhalation Risk: Fine powder; use a fume hood or local exhaust ventilation.
- First Aid: In case of contact, flush eyes with water for 15 minutes. If inhaled, move to fresh air.

Part 7: References

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